2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the sulfanyl acetamide class, characterized by a tetrazole ring linked via a sulfanyl group to an acetamide backbone. The tetrazole moiety is substituted with a 5-chloro-2-methylphenyl group, while the acetamide nitrogen is bonded to a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-10-4-5-11(16)7-13(10)21-15(18-19-20-21)24-9-14(22)17-8-12-3-2-6-23-12/h2-7H,8-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZQSSEQNTUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Tetrazole vs. Triazole : Tetrazole derivatives (e.g., ) may exhibit enhanced metabolic stability compared to triazole analogs (e.g., ) due to higher aromaticity and resistance to enzymatic degradation.
- Furan vs. Methoxy : The furan-2-ylmethyl group in the target compound could improve solubility over bulkier aryl groups (e.g., 2-methoxyphenyl in ), facilitating membrane permeability.
Research Findings and Implications
Role of Halogens: Chlorine at the phenyl ring enhances bioactivity by modulating electron density and hydrophobic interactions. For example, 5-chloro substitution in the target compound may improve target affinity over non-halogenated analogs .
Heterocycle Impact : Tetrazole and triazole cores confer rigidity and hydrogen-bonding capacity, critical for target engagement. Tetrazoles are preferred for stability, while triazoles may offer synthetic versatility .
Synthetic Challenges : Sulfanyl-acetamide coupling often requires careful control of pH and temperature to avoid disulfide byproducts. Catalysts like zeolites (used in ) or pyridine could optimize yields for the target compound.
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